6-Methyl-5-{[4-(3-phenyl-1H-pyrazole-5-carbonyl)piperazin-1-YL]sulfonyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Overview
Description
6-Methyl-5-{[4-(3-phenyl-1H-pyrazole-5-carbonyl)piperazin-1-YL]sulfonyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound that features a pyrazole moiety, a piperazine ring, and a tetrahydropyrimidine-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5-{[4-(3-phenyl-1H-pyrazole-5-carbonyl)piperazin-1-YL]sulfonyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole derivative, followed by the introduction of the piperazine ring and the sulfonyl group. The final step involves the formation of the tetrahydropyrimidine-dione structure. Common reagents used in these reactions include hydrazine, aldehydes, and sulfonyl chlorides .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance reaction rates and selectivity is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole moiety.
Reduction: Reduction reactions can occur at the carbonyl groups present in the structure.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to alcohols or amines .
Scientific Research Applications
6-Methyl-5-{[4-(3-phenyl-1H-pyrazole-5-carbonyl)piperazin-1-YL]sulfonyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole moiety is known to bind to active sites of enzymes, inhibiting their activity. The sulfonyl group can enhance the binding affinity and selectivity of the compound .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-3-phenyl-1H-pyrazole-1-carboxamide
- 3-(4-Methylpiperazin-1-yl)-1-phenyl-1H-pyrazole-5-carboxamide
- 4-(3-Phenyl-1H-pyrazole-5-carbonyl)piperazine
Uniqueness
6-Methyl-5-{[4-(3-phenyl-1H-pyrazole-5-carbonyl)piperazin-1-YL]sulfonyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to its combination of a pyrazole moiety, a piperazine ring, and a tetrahydropyrimidine-dione structure. This combination provides a distinct set of chemical properties and potential biological activities that are not found in similar compounds .
Properties
Molecular Formula |
C19H20N6O5S |
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Molecular Weight |
444.5 g/mol |
IUPAC Name |
6-methyl-5-[4-(3-phenyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]sulfonyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C19H20N6O5S/c1-12-16(17(26)21-19(28)20-12)31(29,30)25-9-7-24(8-10-25)18(27)15-11-14(22-23-15)13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3,(H,22,23)(H2,20,21,26,28) |
InChI Key |
HMMSCNOIZNUAAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC(=NN3)C4=CC=CC=C4 |
Origin of Product |
United States |
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